molecular formula C7H6N4O B8636405 3-(Azidocarbonyl)-2-methylpyridine

3-(Azidocarbonyl)-2-methylpyridine

Cat. No.: B8636405
M. Wt: 162.15 g/mol
InChI Key: YVMHQBRHHYBZKM-UHFFFAOYSA-N
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Description

3-(Azidocarbonyl)-2-methylpyridine is a pyridine derivative featuring a 2-methyl group and a 3-azidocarbonyl (CON₃) substituent. Its molecular formula is C₇H₆N₄O, with a molecular weight of 162.16 g/mol. The azide group confers unique reactivity, particularly in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition), making it valuable for bioconjugation and drug discovery .

Properties

Molecular Formula

C7H6N4O

Molecular Weight

162.15 g/mol

IUPAC Name

2-methylpyridine-3-carbonyl azide

InChI

InChI=1S/C7H6N4O/c1-5-6(3-2-4-9-5)7(12)10-11-8/h2-4H,1H3

InChI Key

YVMHQBRHHYBZKM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)C(=O)N=[N+]=[N-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares 3-(Azidocarbonyl)-2-methylpyridine with key analogs:

Compound Substituent (Position 3) Molecular Weight (g/mol) Polarity Key Reactivity
This compound Azidocarbonyl (CON₃) 162.16 High Click chemistry (Huisgen reaction)
3-Acetyl-2-methylpyridine Acetyl (COCH₃) 121.14 Moderate Ketone-based reactions (e.g., condensations)
3-(Fluorobenzyl)-2-methylpyridine Fluorobenzyl ~215.22* Low-Moderate Aromatic interactions, MAO-B inhibition
3-(Chloromethyl)-2-methylpyridine Chloromethyl (CH₂Cl) 141.60 (base) Moderate Nucleophilic substitution

*Estimated based on fluorobenzyl (C₆H₄F) addition.

Key Observations :

  • The azidocarbonyl group increases molecular weight and polarity compared to acetyl or chloromethyl substituents. High polarity may reduce membrane permeability, as seen in 2-methylpyridine analogs with diminished MAO-B inhibition .
  • The azide moiety enables bioorthogonal reactions, unlike acetyl or chloromethyl groups, which are more inert .

Computational and Spectroscopic Insights

  • Such models could predict the title compound’s electronic properties, such as HOMO-LUMO gaps and electrostatic potentials .
  • Spectroscopy : The azide group’s IR absorption (~2100 cm⁻¹) and NMR shifts (δ 7.5–8.5 ppm for pyridine protons) would distinguish it from acetyl or chloromethyl analogs.

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